N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The structure features:
- A methylsulfonamido moiety at position 2 of the acetamide side chain, contributing to hydrogen-bonding interactions and metabolic stability.
Thiadiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O3S3/c1-19(25(2,21)22)6-11(20)16-12-17-18-13(24-12)23-7-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKVGTKSGRKRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiadiazole ring and the dichlorobenzyl group, play crucial roles in its biological efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C20H13Cl2N3OS2, with a molecular weight of approximately 446.4 g/mol. The structure includes a thiadiazole ring, a dichlorobenzyl group, and an acetamide moiety, which contribute to its unique biological properties.
The biological activity of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The dichlorobenzyl group is believed to disrupt bacterial and fungal cell membranes, leading to cell death. The thiadiazole ring may inhibit essential enzymes required for microbial survival .
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, it has demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
1. Antimicrobial Activity
Research indicates that N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide has potent antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi due to its ability to disrupt cellular integrity.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cytotoxicity : It has been tested against multiple cancer cell lines (e.g., MCF-7, HepG2) with promising results .
- Mechanistic Studies : Docking studies have suggested that the compound interacts with tubulin, which may explain its ability to inhibit cancer cell proliferation .
3. Other Biological Activities
The 1,3,4-thiadiazole scaffold is known for various other activities:
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
These activities are attributed to the structural characteristics shared among thiadiazole derivatives .
Research Findings and Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives similar to N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide:
Scientific Research Applications
Antimicrobial Properties
N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide has shown significant antimicrobial activity. The dichlorobenzyl group is believed to disrupt bacterial membranes, leading to cell death. Additionally, the thiadiazole structure may inhibit critical enzymes necessary for microbial survival.
Anticancer Potential
Research indicates that thiadiazole derivatives can act as potential anticancer agents. The compound's ability to interfere with nucleic acid synthesis and protein function suggests it may inhibit cancer cell proliferation . Studies have highlighted the cytotoxic effects of similar thiadiazole compounds against various cancer cell lines, indicating a promising avenue for further research into this specific compound .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of thiadiazole derivatives, including those with similar structures. The sulfonamide component may play a role in inhibiting cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that derivatives similar to N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and enzyme inhibition .
- Cytotoxicity Evaluation : In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cell lines. The findings suggest that the compound could be further investigated as a potential anticancer agent due to its ability to target specific pathways involved in cell growth and survival .
- Anti-inflammatory Research : Research has indicated that compounds with similar structures can effectively inhibit COX enzymes in vitro, leading to decreased prostaglandin synthesis and reduced inflammation in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features and bioactivities of related thiadiazole derivatives:
Key Observations :
- Chlorobenzyl vs. Dichlorobenzyl: The 2,4-dichlorobenzyl group in the target compound may enhance lipophilicity and target binding compared to mono-chloro analogues (e.g., ). Chlorinated aromatic groups are associated with improved membrane permeability and resistance to oxidative metabolism .
- Methylsulfonamido vs.
- Thioether Linkage : All compounds retain the thioether bond at position 5, critical for maintaining conformational rigidity and sulfur-mediated interactions with biological targets .
Anticancer Activity
- Compounds like 5-arylidine amino-1,3,4-thiadiazol-2-[N-benzoyl]sulphonamide () demonstrated in vitro cytotoxic activity via MTT assay, with IC₅₀ values ranging from 8–25 μM against human cancer cell lines. The target compound’s dichlorobenzyl group may further enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition.
- N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide () showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), suggesting that halogenated acetamide side chains contribute to antibacterial effects.
Enzyme Inhibition
- Thiadiazoles with sulfonamide groups (e.g., ) are known inhibitors of carbonic anhydrase and acetylcholinesterase.
Physicochemical Properties
The target compound’s higher logP and lower solubility reflect the dichlorobenzyl group’s hydrophobicity, which may limit bioavailability but improve blood-brain barrier penetration .
Q & A
Q. What are the key synthetic routes for constructing the 1,3,4-thiadiazole core in this compound?
The thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. A common method involves refluxing a carboxylic acid (e.g., 4-phenylbutyric acid) with N-phenylthiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product. Recrystallization from DMSO/water mixtures improves purity . For derivatives with sulfur-linked substituents (e.g., 2,4-dichlorobenzyl thioether), nucleophilic substitution with potassium carbonate in dry acetone under reflux is employed .
Q. How is the sulfonamidoacetamide moiety introduced into the structure?
The N-methylmethylsulfonamido group is introduced via N-acylation. A typical procedure involves reacting 2-chloroacetamide derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C. The reaction is monitored by TLC, and the product is recrystallized from ethanol-DMF mixtures .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirms proton environments (e.g., thiadiazole C-H at δ 7.8–8.2 ppm) and carbon骨架 connectivity.
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹).
- HRMS : Validates molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiadiazole ring formation?
Yields improve with strict temperature control (90–100°C), excess POCl₃ (3 mol equivalents), and inert atmospheres to prevent oxidation. Post-reaction, gradient recrystallization (e.g., DMSO/water 2:1) isolates the product efficiently .
Q. What strategies mitigate byproducts during sulfonamido group installation?
- Stoichiometric precision : Use 1.1 equivalents of methylsulfonyl chloride to minimize unreacted intermediates.
- Ultrasonication : Enhances reaction homogeneity and reduces side reactions (e.g., over-sulfonation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes polar byproducts .
Q. How do structural modifications (e.g., Cl substitution on benzyl) impact biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 2,4-dichloro) enhance enzyme inhibition (e.g., lipoxygenase) by increasing electrophilicity at the thiadiazole sulfur. Compare IC₅₀ values across analogs using standardized assays (e.g., UV-based LOX inhibition) and correlate with Hammett constants .
Q. What computational methods predict this compound’s binding affinity for target enzymes?
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., COX-2 PDB ID 5IKT). Focus on hydrogen bonds between the sulfonamide group and Arg120/His90 residues.
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
Q. How can crystallographic challenges (e.g., polymorphism) be addressed?
- Solvent selection : Use ethanol/water (3:1) for slow evaporation to grow single crystals.
- Seeding : Introduce pre-formed microcrystals to guide nucleation.
- Temperature cycling : Alternate between 4°C and 25°C to reduce lattice defects .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported IC₅₀ values for enzyme inhibition?
Q. Why do some studies report poor aqueous solubility despite computational predictions?
Computational models (e.g., SwissADME) may overlook crystal packing effects. Experimentally, employ co-solvents (e.g., DMSO/PBS) or formulate as nanoparticles (50–100 nm via solvent evaporation) to enhance bioavailability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
